REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]([C:8]([O:10]C)=O)[C:6](=[O:12])[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[S:3]1(=[O:18])=[O:17].[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1>>[CH3:1][N:2]1[S:3](=[O:18])(=[O:17])[C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6]([OH:12])=[C:7]1[C:8]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)=[O:10]
|
Name
|
xylenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CN1S(C2=C(C(C1C(=O)OC)=O)C=CC=C2)(=O)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring to 25°-50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a five liter flask equipped with thermometer,
|
Type
|
DISTILLATION
|
Details
|
distillation column, condenser, and stirrer
|
Type
|
ADDITION
|
Details
|
under a nitrogen atmosphere is added 3300 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
DISTILLATION
|
Details
|
while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
at a rate of 5-10 ml per hour for the remaining reflux period
|
Type
|
ADDITION
|
Details
|
while adding fresh xylene
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction volume of about 3500 ml
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled slightly (~100° C.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove carbon
|
Type
|
WASH
|
Details
|
The carbon cake was washed with warm xylene (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
the filtrate and washings cooled slowly under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to allow for complete crystallization
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor concentrated to about 1500 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled under nitrogen to 0°-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the cake washed with 100 ml cold xylene
|
Type
|
CUSTOM
|
Details
|
the crystals dried under vacuum below 60° C. for several hours
|
Reaction Time |
28 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |